2,7-bis(3,4-dimethoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
2,7-bis(3,4-dimethoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes two dimethoxyphenyl groups and a triazolopyrimidine core
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibit cdk2 . CDK2 is a cyclin-dependent kinase, which plays a crucial role in cell cycle regulation .
Mode of Action
Similar compounds have shown to inhibit cdk2, which could lead to cell cycle arrest and apoptosis .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from g1 phase to s phase .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-bis(3,4-dimethoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the reaction of 2,3-dimethoxybenzaldehyde with 1-(2-hydroxy-6-methoxyphenyl)ethanone in the presence of a base such as potassium hydroxide (KOH) in ethanol . The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,7-bis(3,4-dimethoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,7-bis(3,4-dimethoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Pyrazolo[3,4-d]pyrimidine: Investigated as a CDK2 inhibitor with potential anticancer applications.
Uniqueness
2,7-bis(3,4-dimethoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide stands out due to its specific structure, which includes two dimethoxyphenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2,7-bis(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5/c1-12-19(21(24)29)20(13-6-8-15(30-2)17(10-13)32-4)28-23(25-12)26-22(27-28)14-7-9-16(31-3)18(11-14)33-5/h6-11,20H,1-5H3,(H2,24,29)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLOYNZEMALVFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C=C3)OC)OC)N1)C4=CC(=C(C=C4)OC)OC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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